molecular formula C19H27NO3S B4298585 N-[(ADAMANTAN-1-YL)METHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE

N-[(ADAMANTAN-1-YL)METHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B4298585
M. Wt: 349.5 g/mol
InChI Key: WTNWNSGVEAYLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(ADAMANTAN-1-YL)METHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE is a compound that features an adamantyl group, a benzenesulfonamide moiety, and an ethoxy substituent The adamantyl group is a tricyclic cage structure known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 1-adamantylmethylamine with 4-ethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated adamantyl derivatives, amines, and substituted benzenesulfonamides .

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfonamide moiety can form hydrogen bonds with target proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-N’-(4-guanidinobenzyl)urea
  • 1-adamantylmethylamine
  • 4-ethoxybenzenesulfonyl chloride

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE is unique due to the combination of its adamantyl and sulfonamide groups, which confer distinct physical and chemical properties.

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c1-2-23-17-3-5-18(6-4-17)24(21,22)20-13-19-10-14-7-15(11-19)9-16(8-14)12-19/h3-6,14-16,20H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNWNSGVEAYLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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